An In-depth Technical Guide on the H-Gly-Arg-Ala-Asp-Ser-Pro-OH Peptide
An In-depth Technical Guide on the H-Gly-Arg-Ala-Asp-Ser-Pro-OH Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The hexapeptide H-Gly-Arg-Ala-Asp-Ser-Pro-OH, commonly abbreviated as GRGDSP, is a synthetic linear peptide that contains the Arg-Gly-Asp (RGD) sequence. This sequence is a primary recognition motif for many integrins, a family of transmembrane cell adhesion receptors. As a result, GRGDSP functions as a competitive inhibitor of integrin-ligand interactions, playing a significant role in various biological processes including cell adhesion, migration, and signaling. This technical guide provides a comprehensive overview of the structure, properties, and biological functions of the GRGDSP peptide. It includes detailed experimental protocols for its synthesis, purification, and biological characterization, as well as a summary of its quantitative properties and a visualization of its primary signaling pathway.
Peptide Structure and Properties
The GRGDSP peptide is a linear sequence of six amino acids: Glycine, Arginine, Alanine, Aspartic Acid, Serine, and Proline. The N-terminus is a free amine (H-), and the C-terminus is a free carboxyl group (-OH).
Physicochemical Properties
A summary of the key physicochemical properties of H-Gly-Arg-Ala-Asp-Ser-Pro-OH is presented in Table 1. These properties are crucial for its handling, formulation, and experimental use.
| Property | Value | Reference |
| Molecular Formula | C22H37N9O10 | [1][2] |
| Molecular Weight | 587.58 g/mol | |
| Theoretical Isoelectric Point (pI) | 4.0 | Calculated |
| Purity | Typically >95% by HPLC | [1][3] |
| Appearance | Lyophilized solid | [1] |
| Solubility | Soluble in distilled water (up to 2 mg/ml) and DMSO. | [1][4] |
| Storage | Store at -20°C, protected from light. The product is hygroscopic. | [1][2] |
Biological Properties and Quantitative Data
GRGDSP is a well-established integrin inhibitor. Its biological activity is primarily attributed to the RGD motif, which mimics the binding site of extracellular matrix (ECM) proteins like fibronectin.[5][6] The flanking amino acids (Gly, Ser, Pro) influence the peptide's conformation and selectivity for different integrin subtypes.[7] Linear RGD peptides such as GRGDSP generally exhibit a preference for certain integrins, as detailed in Table 2.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (αvβ3 integrin) | 12 - 89 nM | ELISA-like solid phase binding assay | [7] |
| IC50 (αvβ5 integrin) | 167 - 580 nM | ELISA-like solid phase binding assay | [7] |
| IC50 (α5β1 integrin) | 34 - 335 nM | ELISA-like solid phase binding assay | [7] |
| Inhibition of Cell Adhesion | Delays adhesion at submaximal concentrations (e.g., 0.5 mg/ml) | Human fibroblasts on fibronectin | [8] |
| Stimulation of Cell Migration | Maximum stimulation at 100 µM | HT1080 fibrosarcoma cells | [9] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of H-Gly-Arg-Ala-Asp-Ser-Pro-OH
This protocol outlines the manual synthesis of the GRGDSP peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support.
Materials:
-
Wang resin (pre-loaded with Proline is ideal, otherwise Rink Amide resin can be used)
-
Fmoc-protected amino acids: Fmoc-Ser(tBu)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Ala-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for a further 15 minutes to remove the Fmoc protecting group from the proline on the resin. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: a. In a separate vial, dissolve the next Fmoc-protected amino acid (Fmoc-Ser(tBu)-OH), HBTU, and HOBt in DMF. b. Add DIPEA to activate the amino acid. c. Add the activated amino acid solution to the resin and shake for 2 hours at room temperature. d. Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), the coupling is incomplete; repeat the coupling step. If negative (yellow beads), proceed to the next step.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and by-products.
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence: Asp(OtBu), Ala, Arg(Pbf), and Gly.
-
Final Deprotection: After coupling the final amino acid (Fmoc-Gly-OH), perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: a. Wash the peptide-resin with DCM and dry it under vacuum. b. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups. c. Filter the resin and collect the filtrate containing the peptide. d. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. f. Dry the crude peptide pellet under vacuum.
Purification of GRGDSP by Reverse-Phase HPLC (RP-HPLC)
Materials:
-
Crude GRGDSP peptide
-
RP-HPLC system with a C18 column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A. Filter the solution through a 0.45 µm filter.
-
Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
-
Elution Gradient: Inject the peptide solution onto the column. Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 30 minutes) at a flow rate of 1 ml/min.
-
Fraction Collection: Monitor the elution profile at 220 nm and collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and freeze-dry them to obtain the purified GRGDSP peptide as a white, fluffy powder.
Cell Adhesion Assay
This protocol describes a method to assess the inhibitory effect of GRGDSP on cell adhesion to an ECM-coated surface.
Materials:
-
96-well tissue culture plates
-
Fibronectin (or another ECM protein)
-
Bovine Serum Albumin (BSA)
-
Cell line of interest (e.g., human fibroblasts)
-
Cell culture medium
-
GRGDSP peptide solution at various concentrations
-
Control peptide (e.g., GRGESP)
-
Calcein-AM or crystal violet for cell quantification
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with fibronectin (e.g., 10 µg/ml in PBS) overnight at 4°C.
-
Blocking: Wash the wells with PBS and block non-specific binding sites with 1% BSA in PBS for 1 hour at 37°C.
-
Cell Seeding: a. Harvest cells and resuspend them in serum-free medium. b. Pre-incubate the cells with various concentrations of GRGDSP or the control peptide for 30 minutes at 37°C. c. Seed the cells (e.g., 5 x 10^4 cells/well) into the coated and blocked wells.
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a CO2 incubator to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification:
-
For Calcein-AM: Add Calcein-AM solution to each well and incubate for 30 minutes. Measure fluorescence using a plate reader.
-
For Crystal Violet: Fix the adherent cells with methanol, stain with 0.5% crystal violet solution, wash, and then solubilize the dye with a solubilization buffer. Measure absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell adhesion relative to the control (no peptide) and plot the results as a function of peptide concentration to determine the IC50 value.
Signaling Pathways
The binding of GRGDSP to integrins on the cell surface triggers a cascade of intracellular signaling events, a process known as "outside-in" signaling.[10] This signaling is crucial for regulating cell behavior. A key initial step in this pathway is the activation of Focal Adhesion Kinase (FAK) and the Src family of non-receptor tyrosine kinases.
Caption: GRGDSP-Integrin binding initiates FAK/Src signaling.
Upon GRGDSP binding, integrins cluster and recruit FAK to the cell membrane. This proximity leads to the autophosphorylation of FAK, creating a binding site for Src. The subsequent interaction between FAK and Src results in the full activation of both kinases, which then phosphorylate a variety of downstream targets, leading to the activation of pathways such as the PI3K/AKT and MAPK/ERK pathways, ultimately influencing cell migration, proliferation, and survival.[11][12]
Logical Workflow for Peptide Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of the GRGDSP peptide.
Caption: Workflow for GRGDSP synthesis and characterization.
Conclusion
H-Gly-Arg-Ala-Asp-Ser-Pro-OH is a valuable tool in cell biology and drug development due to its ability to specifically target and inhibit integrin function. Its well-defined structure and properties, coupled with established methods for its synthesis and biological evaluation, make it a cornerstone for research into integrin-mediated processes. This guide provides the foundational technical information required for researchers to effectively utilize GRGDSP in their studies.
References
- 1. abbiotec.com [abbiotec.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. AS-22946 | GRGDSP Peptide Clinisciences [clinisciences.com]
- 4. glpbio.com [glpbio.com]
- 5. Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP) - Echelon Biosciences [echelon-inc.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RGD peptides may only temporarily inhibit cell adhesion to fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Inhibitor of a Cell Adhesion Receptor Stimulates Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Integrin alpha3beta1-dependent activation of FAK/Src regulates Rac1-mediated keratinocyte polarization on laminin-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
